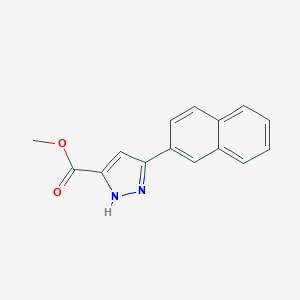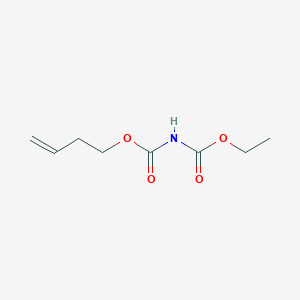
ethyl N-but-3-enoxycarbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxycarbonyl)carbamic acid 3-butenyl ester is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of carbamic acid and is characterized by the presence of an ethoxycarbonyl group and a 3-butenyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester typically involves the esterification of carbamic acid derivatives with 3-buten-1-ol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of (Ethoxycarbonyl)carbamic acid 3-butenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (Ethoxycarbonyl)carbamic acid 3-butenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and 3-buten-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as titanium alkoxides or enzymes.
Oxidation: The 3-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Catalysts like titanium isopropoxide or lipase enzymes.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Carbamic acid and 3-buten-1-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the 3-butenyl group.
Scientific Research Applications
(Ethoxycarbonyl)carbamic acid 3-butenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Mechanism of Action
The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester primarily involves its hydrolysis to release carbamic acid and 3-buten-1-ol. The carbamic acid can further decompose to release carbon dioxide and an amine, which can participate in various biochemical pathways. The ester group provides a means for controlled release of these active components, making it useful in drug delivery applications .
Comparison with Similar Compounds
Ethyl carbamate: Similar ester structure but lacks the 3-butenyl group.
Methyl carbamate: Another ester derivative of carbamic acid with a methyl group instead of an ethoxycarbonyl group.
Butyl carbamate: Contains a butyl group instead of the 3-butenyl group.
Uniqueness: (Ethoxycarbonyl)carbamic acid 3-butenyl ester is unique due to the presence of both an ethoxycarbonyl group and a 3-butenyl ester group. This combination imparts distinct reactivity and potential for controlled hydrolysis, making it valuable in various applications, particularly in drug delivery and organic synthesis.
Properties
CAS No. |
188193-24-0 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl N-but-3-enoxycarbonylcarbamate |
InChI |
InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
InChI Key |
VRGRUPWUYOQPFN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCCC=C |
Canonical SMILES |
CCOC(=O)NC(=O)OCCC=C |
Synonyms |
Imidodicarbonic acid, 3-butenyl ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


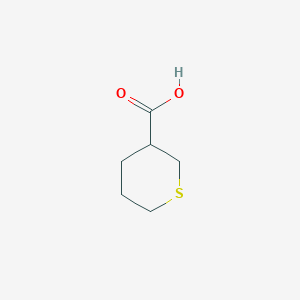
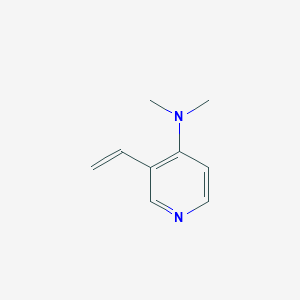
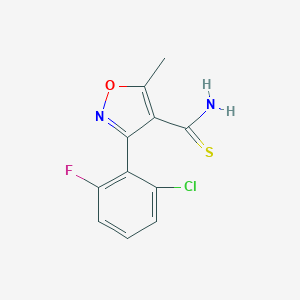
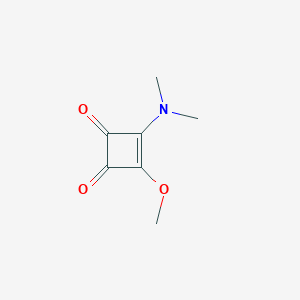
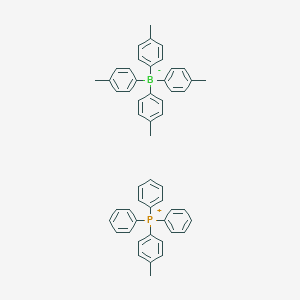
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
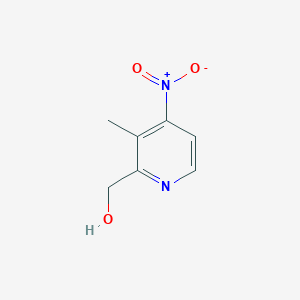
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)
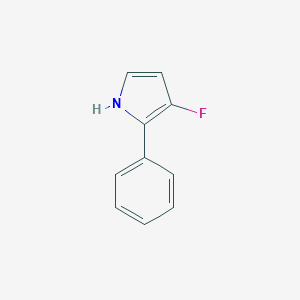


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
